molecular formula C16H12BrNO4S2 B12494971 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]ethyl 2-bromobenzoate

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]ethyl 2-bromobenzoate

Cat. No.: B12494971
M. Wt: 426.3 g/mol
InChI Key: USXKBJQRMOVSIO-UHFFFAOYSA-N
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Description

2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)SULFANYL]ETHYL 2-BROMOBENZOATE is a complex organic compound that features a benzothiazole ring fused with a benzoate moiety. This compound is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)SULFANYL]ETHYL 2-BROMOBENZOATE typically involves the reaction of 2-bromobenzoic acid with 2-mercaptobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)SULFANYL]ETHYL 2-BROMOBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)SULFANYL]ETHYL 2-BROMOBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)SULFANYL]ETHYL 2-BROMOBENZOATE involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to key proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)SULFANYL]ETHYL 2-BROMOBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzothiazole and bromobenzoate moieties allows for versatile applications in various fields .

Properties

Molecular Formula

C16H12BrNO4S2

Molecular Weight

426.3 g/mol

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]ethyl 2-bromobenzoate

InChI

InChI=1S/C16H12BrNO4S2/c17-13-7-3-1-5-11(13)16(19)22-9-10-23-15-12-6-2-4-8-14(12)24(20,21)18-15/h1-8H,9-10H2

InChI Key

USXKBJQRMOVSIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)SCCOC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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